9,10-Phenanthrenediyl bissulfate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8O8S2-2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(10-sulfonatooxyphenanthren-9-yl) sulfate |
InChI |
InChI=1S/C14H10O8S2/c15-23(16,17)21-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)22-24(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)/p-2 |
InChI Key |
WTIHMYOACRETPQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 9,10 Phenanthrenediyl Bissulfate
Precursor Synthesis and Functionalization Strategies
The synthesis of 9,10-Phenanthrenediyl bissulfate is contingent on the successful preparation and functionalization of the phenanthrene (B1679779) core. This process involves the initial synthesis of phenanthrene derivatives, followed by the specific introduction of sulfate (B86663) ester groups at the C9 and C10 positions.
Synthesis of Phenanthrene Core Derivatives
The primary precursor for this compound is 9,10-dihydroxyphenanthrene (B1203692), also known as phenanthrene-9,10-diol. The synthesis of this key intermediate typically begins with phenanthrene itself.
A common and effective method for preparing the necessary phenanthrene core is the oxidation of phenanthrene to yield phenanthrene-9,10-dione. acs.org This transformation can be achieved using a variety of oxidizing agents. Chromium(VI) reagents, such as chromium(VI) oxide in the presence of sulfuric acid, are frequently employed for this purpose. acs.orgresearchgate.net Other metal-based oxidants, including manganese(VII) and osmium(VIII), have also been utilized. acs.org An alternative route involves the use of organic oxidants like iodylbenzene. acs.org The direct oxidation of phenanthrene is a straightforward approach to obtaining phenanthrene-9,10-dione, which is a crucial building block. acs.org
Once phenanthrene-9,10-dione is obtained, the next step is its reduction to the corresponding diol, 9,10-dihydroxyphenanthrene. researchgate.netnih.gov Catalytic hydrogenation is a method that can be employed for this reduction. researchgate.net This two-step process of oxidation followed by reduction provides a reliable pathway to the essential 9,10-dihydroxyphenanthrene precursor.
Alternative strategies for synthesizing phenanthrene derivatives have also been developed, including palladium-catalyzed reactions. The Heck reaction, for instance, can be used to synthesize 9,10-dihydrophenanthrene (B48381) and its derivatives. tandfonline.comresearchgate.netchemspider.com Furthermore, a one-pot domino reaction catalyzed by palladium and norbornadiene offers an efficient route to various phenanthrene derivatives. rsc.org Other advanced methods include rhodium(III)-catalyzed C-H activation and relay Diels-Alder reactions nih.gov, as well as electrocyclization reactions nih.gov.
| Precursor Synthesis Method | Starting Material | Key Reagents | Product |
| Oxidation | Phenanthrene | Chromium(VI) oxide, Sulfuric acid | Phenanthrene-9,10-dione |
| Reduction | Phenanthrene-9,10-dione | Catalytic Hydrogenation | 9,10-Dihydroxyphenanthrene |
| Palladium-catalyzed Heck Reaction | Vinyl bromoaldehydes | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 9,10-Dihydrophenanthrene derivatives |
| Palladium/Norbornadiene Catalysis | Aryl iodides, ortho-bromobenzoyl chlorides | Pd(OAc)₂, PPh₃, Cs₂CO₃, Norbornadiene | Phenanthrene derivatives |
Introduction of Sulfate Ester Groups at C9 and C10 Positions
With 9,10-dihydroxyphenanthrene in hand, the subsequent critical step is the introduction of sulfate ester groups at the C9 and C10 hydroxyl positions to form this compound. This transformation is essentially a bissulfation reaction.
A widely utilized method for the formation of cyclic sulfates from vicinal diols, which can be adapted for bissulfate synthesis, involves a two-step process. First, the diol is reacted with thionyl chloride (SOCl₂) in the presence of a base to form a cyclic sulfite. researchgate.net This intermediate is then oxidized, typically using a ruthenium-based catalyst, to yield the cyclic sulfate. researchgate.net For the synthesis of the bissulfate, the cyclic sulfate would need to be opened, or the reaction conditions modified to favor the formation of the non-cyclic bissulfate ester.
A more direct approach to sulfation involves the use of a sulfating agent such as the sulfur trioxide pyridine (B92270) complex (SO₃·py). This reagent is known to react with alcohols to form sulfate esters. researchgate.net For the synthesis of this compound, 9,10-dihydroxyphenanthrene would be treated with at least two equivalents of the sulfating agent. Another powerful and more recent method for O-sulfation is the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, which involves the reaction of a silylated hydroxyl group with an aryl fluorosulfate. researchgate.net
The reaction of 9,10-dihydroxyphenanthrene with a suitable sulfating agent leads to the formation of the desired this compound, also referred to as 9,10-phenanthrenediyl disulfate. chemspider.com
| Sulfation Method | Precursor | Key Reagents | Product |
| Cyclic Sulfite Intermediate | 9,10-Dihydroxyphenanthrene | 1. Thionyl chloride (SOCl₂) 2. Oxidizing agent (e.g., Ru-based catalyst) | This compound |
| Direct Sulfation | 9,10-Dihydroxyphenanthrene | Sulfur trioxide pyridine complex (SO₃·py) | This compound |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Silylated 9,10-Dihydroxyphenanthrene | Aryl fluorosulfate | This compound |
Reaction Conditions and Optimization for Targeted Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and purity of the final product.
Solvent Effects in Bissulfate Formation
The choice of solvent can significantly influence the rate and outcome of the bissulfate formation. For sulfation reactions, aprotic solvents are generally preferred to avoid reaction of the solvent with the sulfating agent. Common solvents used for such transformations include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and ethers such as tetrahydrofuran (B95107) (THF). researchgate.net The solubility of the phenanthrene precursor and the reagents, as well as the stability of the intermediates, are key factors in solvent selection. For instance, in the synthesis of sulfate monoesters using alkyl chlorosulfates, THF is a commonly used solvent. researchgate.net The use of a two-phase system with a phase transfer catalyst has also been reported for the alkylation of 9,10-phenanthrene-diol, suggesting that such conditions could potentially be adapted for sulfation. orgsyn.org
Temperature and Pressure Parameters in Reaction Kinetics
Temperature is a critical parameter in controlling the kinetics of the bissulfation reaction. Sulfation reactions are often exothermic and are typically carried out at reduced temperatures, ranging from -78 °C to room temperature, to control the reaction rate and minimize the formation of byproducts. researchgate.net For example, the initial treatment of an alcohol with a strong base before the addition of a chlorosulfate (B8482658) is often performed at -75 °C. researchgate.net The subsequent sulfation step may be allowed to proceed at a slightly higher temperature.
Pressure is generally not a primary variable in these types of solution-phase reactions unless a gaseous reagent like sulfur dioxide (SO₂) is used. In such cases, the pressure would influence the concentration of the dissolved gas and thus the reaction rate. For most laboratory-scale syntheses of sulfate esters using liquid or solid reagents, the reactions are conducted at atmospheric pressure.
Green Chemistry Approaches in this compound Synthesis
Conventional methods for the synthesis of sulfate esters often involve the use of hazardous reagents and generate significant amounts of chemical waste. researchgate.netresearchgate.net In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes.
One promising green alternative is the use of enzymatic catalysis. researchgate.net Sulfotransferases are enzymes that can catalyze the transfer of a sulfonate group, offering high regio- and stereoselectivity under mild reaction conditions. While the specific application to this compound may require further research, enzymatic methods represent a potentially sustainable approach.
Mechanistic Investigations of Reactions Involving 9,10 Phenanthrenediyl Bissulfate
Role as an Acid Catalyst in Organic Transformations
The potential for 9,10-Phenanthrenediyl bissulfate to act as an acid catalyst stems from the inherent properties of the sulfate (B86663) groups attached to the phenanthrene (B1679779) core.
Protonation Mechanisms and Reaction Intermediates
The bissulfate ester can, in principle, act as a source of protons. The oxygen atoms of the sulfate groups possess lone pairs of electrons and can be protonated under strongly acidic conditions. However, the primary interest lies in its ability to donate a proton to a substrate, thereby initiating a catalytic cycle. In a hypothetical protonation mechanism, a substrate with a basic site, such as a carbonyl oxygen or a nitrogen atom, would abstract a proton from one of the sulfate groups of this compound. This would generate a protonated substrate, which is a key reactive intermediate, and the corresponding anionic form of the bissulfate. The stability of this resulting anion would be crucial for the catalytic efficiency. The negative charge would be delocalized across the S-O bonds and potentially interact with the aromatic system of the phenanthrene backbone.
Brønsted Acidity and Catalytic Cycle Elucidation
The Brønsted acidity of this compound is attributed to the hydrogen atoms of the sulfate groups. The acidity of these protons is influenced by the electron-withdrawing nature of the sulfuryl groups and the aromatic phenanthrene ring. A plausible catalytic cycle would involve the following steps:
Protonation of the Substrate: The bissulfate donates a proton to the substrate, forming a reactive intermediate.
Transformation of the Intermediate: The protonated substrate undergoes the desired chemical transformation.
Product Formation and Catalyst Regeneration: The transformed intermediate releases the product and a proton, which then re-protonates the anionic bissulfate, thus regenerating the catalyst for the next cycle.
Elucidating the specifics of such a catalytic cycle would require dedicated experimental and computational studies, which are not currently prevalent in the literature for this specific compound.
Participation in Nucleophilic Substitution Reactions
The sulfate moieties of this compound can potentially act as leaving groups in nucleophilic substitution reactions.
Sulfate as a Leaving Group
Sulfate is generally considered a good leaving group due to the stability of the resulting sulfate anion, where the negative charge is highly delocalized. In the context of this compound, a nucleophile could attack the carbon atoms of the phenanthrene ring at the 9 and 10 positions, leading to the displacement of the sulfate groups. The viability of this process would depend on the reaction conditions, the nature of the nucleophile, and the activation of the C-O bond.
Regioselectivity and Stereoselectivity in Reaction Pathways
Given the planar and aromatic nature of the phenanthrene core, nucleophilic attack would likely occur from above or below the plane of the ring.
Regioselectivity: Reactions would be directed to the 9 and 10 positions where the sulfate groups are attached. If only one sulfate group reacts, the regioselectivity would be determined by subtle electronic differences or steric factors, which are expected to be minimal in this symmetrical molecule.
Stereoselectivity: If the reaction leads to the formation of new stereocenters, the stereochemical outcome would depend on the mechanism. An S_N2-type reaction would proceed with inversion of configuration, while an S_N1-type mechanism involving a carbocation intermediate would likely result in a racemic mixture.
Electron Transfer Processes and Radical Chemistry
The extended π-system of the phenanthrene core in this compound suggests its potential involvement in electron transfer processes. The compound could be either oxidized or reduced, leading to the formation of radical ions. The stability of these radical species would be enhanced by the delocalization of the unpaired electron over the aromatic rings. Such radical ions could then participate in a variety of subsequent chemical reactions, opening pathways to complex molecular architectures. However, specific studies detailing the radical chemistry of this compound are not readily found.
The Untapped Potential of this compound in Advanced Organic Synthesis and Catalysis
While the direct catalytic applications of this compound in many cornerstone organic reactions remain an area of limited investigation, the broader family of phenanthrene derivatives has demonstrated significant utility in advanced organic synthesis and catalysis. This article explores the established and potential roles of compounds built upon the phenanthrene framework, providing insights into the possible, yet currently undocumented, applications of this compound.
Applications in Advanced Organic Synthesis and Catalysis
The rigid, polycyclic aromatic structure of the phenanthrene (B1679779) core is a foundational element in the design of various ligands and catalysts. Although direct catalytic data for 9,10-Phenanthrenediyl bissulfate is not prevalent in scientific literature, the reactivity of related phenanthrene compounds provides a strong basis for its potential applications.
The formation of carbon-carbon bonds is a fundamental process in organic chemistry, and phenanthrene derivatives have emerged as valuable scaffolds in the development of catalysts for these transformations.
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, often relies on the electronic properties of the diene and dienophile. While there is no specific research detailing the use of this compound as a catalyst in Diels-Alder reactions, the phenanthrene moiety itself can participate in such cycloadditions. The aromatic nature of the phenanthrene system means it does not typically act as a simple diene, but its derivatives can be tailored for specific cycloaddition pathways. For instance, the electronic and steric properties of substituents on the phenanthrene rings can influence the regioselectivity and stereoselectivity of these reactions.
Friedel-Crafts reactions are essential for attaching alkyl and acyl groups to aromatic rings. rsc.org While the direct catalytic role of this compound in these reactions is not documented, a related compound, 9,10-phenanthrenedione , has been successfully employed as an inexpensive organophotoredox catalyst. mdpi.com In a dual catalytic system with a Lewis acid like Zn(OTf)₂, 9,10-phenanthrenedione facilitates the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles via a Friedel-Crafts reaction under visible light. mdpi.com This suggests that the phenanthrene core can be activated for catalytic processes, and it is plausible that this compound could be a precursor to a catalytically active species under certain reaction conditions.
A novel asymmetric synthesis of multisubstituted 9,10-dihydrophenanthrenes has been achieved through a Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. nih.gov This method produces chiral 9,10-dihydrophenanthrene (B48381) derivatives with high yields and enantiomeric excess up to 94%. nih.gov
Table 1: Photocatalytic Friedel-Crafts Reaction using 9,10-Phenanthrenedione
| Reactants | Catalyst System | Product | Yield |
|---|
The synthesis of heterocyclic compounds is of great interest due to their prevalence in pharmaceuticals and natural products. The phenanthrene framework has been incorporated into various heterocyclic systems. For example, N-heterocyclic phosphorus compounds have been synthesized based on N,N'-disubstituted 9,10-phenanthrenediimines. researchgate.net These compounds exhibit interesting structural and electronic properties, and their derivatives have potential applications in materials science and catalysis. researchgate.net Although there is no direct evidence of this compound in this area, its diol precursor, 9,10-phenanthrenediol, could potentially be used to construct novel oxygen-containing heterocyclic systems.
While specific functional group transformations catalyzed directly by this compound are not reported, the chemistry of its derivatives suggests potential roles. For instance, the conversion of 9,10-phenanthrenequinone to 9,10-dimethoxyphenanthrene (B3237640) using dimethyl sulfate (B86663) highlights the reactivity of the carbonyl groups, which could be exploited in other transformations. orgsyn.org The development of catalysts for specific reactions often involves the modification of a core scaffold, and the phenanthrene structure provides a versatile platform for such modifications.
The development of chiral catalysts for enantioselective reactions is a major goal in modern organic synthesis. The phenanthrene scaffold has shown significant promise in this area. A notable example is the one-step synthesis of chiral 9,10-dihydrophenanthrenes through a Pd(II)-catalyzed enantioselective cascade C-H diarylation of free carboxylic acids. nih.gov This reaction utilizes bidentate chiral mono-protected amino thioether ligands to achieve high enantioselectivity. nih.gov This underscores the potential of the phenanthrene framework in designing chiral ligands and catalysts. The C₂ symmetry of a substituted 9,10-phenanthrenediol, the precursor to the bissulfate, is a common feature in successful chiral ligands and catalysts, suggesting that chiral derivatives of this compound could be explored for enantioselective transformations.
Table 2: Enantioselective Synthesis of Chiral 9,10-Dihydrophenanthrenes
| Catalytic System | Reaction Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Pd(II) with chiral mono-protected amino thioether ligands | Cascade β,γ-methylene C(sp³)-H diarylation | Chiral 9,10-dihydrophenanthrene scaffolds | High |
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the solution-state structure and dynamics of 9,10-Phenanthrenediyl bissulfate.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phenanthrene (B1679779) core. Due to the symmetry of the 9,10-disubstituted phenanthrene skeleton, a specific pattern of doublets and triplets would be anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts would be influenced by the electron-withdrawing nature of the sulfate (B86663) groups. In-situ reaction monitoring using ¹H NMR could track the formation of this compound from a precursor like 9,10-phenanthrenediol by observing the disappearance of the diol's signals and the appearance of the bissulfate's characteristic aromatic proton signals.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. Key signals would include those for the carbon atoms directly bonded to the sulfate groups (C9 and C10), which would be expected at a downfield chemical shift compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. The number of distinct signals would also confirm the symmetry of the molecule. mdpi.com Standard ¹³C NMR spectra are acquired over a wide spectral width to capture all carbon environments. mdpi.com
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to assign the specific aromatic proton signals. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and those further away, respectively, allowing for an unambiguous assignment of the entire molecular structure. mdpi.com
Mass Spectrometry (MS) for Reaction Intermediates and Product Identification
Mass spectrometry is a vital technique for confirming the molecular weight of this compound and for identifying potential intermediates in its synthesis or degradation.
Electrospray Ionization (ESI-MS): As a charged species (a bissulfate), ESI would be an ideal ionization method. nih.gov In negative ion mode, the most prominent ion would likely be the [M-2H]²⁻ or [M-H]⁻ ion. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition (C₁₄H₈O₈S₂). Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M-H]⁻ | 368.97444 | 178.7 |
| [M+Na-2H]⁻ | 390.95639 | 186.3 |
| [M+HCOO]⁻ | 414.97992 | 185.4 |
| Data based on predicted values for this compound from PubChem. uni.lu |
Tandem MS (MS/MS): Fragmentation analysis using tandem mass spectrometry would be used to further confirm the structure. The fragmentation pattern would be expected to show the loss of SO₃ groups, a characteristic feature for sulfate esters. Monitoring reactions by ESI-MS is a powerful tool for detecting charged intermediates that may be operative in catalytic or organocatalytic reaction pathways. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Environments
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfate groups. Key vibrational modes would include:
S=O stretching: Strong bands typically in the region of 1350-1440 cm⁻¹.
S-O stretching: Strong bands in the 1175-1250 cm⁻¹ region.
C-O stretching: Bands associated with the phenanthrene-oxygen bond.
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Analysis of IR spectra is fundamental in determining the structure of organic and inorganic compounds. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the phenanthrene core would be expected to be strong in the Raman spectrum. The symmetric vibrations of the sulfate groups would also be Raman active. Comparing the IR and Raman spectra can give insights into the molecule's symmetry. rsc.org For complex molecules, comparing experimental spectra with those predicted from theoretical calculations (like Density Functional Theory) can aid in the precise assignment of vibrational modes. rsc.org
X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal the exact conformation of the phenanthrene core and the geometry of the sulfate groups. This technique is powerful enough to distinguish between different polymorphic forms (different crystal structures of the same molecule), which can have distinct physical properties. mdpi.com
Furthermore, X-ray crystallography would provide invaluable information on the supramolecular interactions in the crystal lattice. This includes identifying any intermolecular hydrogen bonding involving the sulfate groups and π-π stacking interactions between the aromatic phenanthrene rings of adjacent molecules. Such hydrophobic and electrostatic interactions are crucial in governing the self-assembly of molecules into larger, ordered structures. nih.gov The study of supramolecular assembly is a key area in the development of new materials with specific functions, such as light-harvesting. nih.govnih.gov
Computational and Theoretical Chemistry Studies of 9,10 Phenanthrenediyl Bissulfate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties and chemical reactivity of 9,10-Phenanthrenediyl bissulfate. These ab initio (from first principles) methods solve the Schrödinger equation to describe the behavior of electrons in a molecule, providing a foundational understanding of its properties. numberanalytics.com
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the ground-state properties of molecules. acs.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density. mdpi.com This approach offers a balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules. fu-berlin.de
For this compound, DFT calculations can predict key properties such as its equilibrium geometry, including bond lengths and angles, as well as its vibrational frequencies which correspond to its infrared spectrum. numberanalytics.com Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy. numberanalytics.com The distribution of electron density, visualized through electrostatic potential maps, can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions. fu-berlin.de The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's electronic excitability and its ability to act as an electron donor or acceptor. nih.gov
Below is an illustrative table of ground state properties for this compound that could be obtained from DFT calculations.
| Property | Predicted Value | Units |
| Total Energy | -1578.345 | Hartrees |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | -1.54 | eV |
| HOMO-LUMO Gap | 5.67 | eV |
| Dipole Moment | 2.5 | Debye |
Note: The data in this table is illustrative and represents typical values that would be generated by DFT calculations.
While DFT is excellent for ground-state properties, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are often employed to accurately map out reaction mechanisms. numberanalytics.comacs.org These post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is essential for accurately describing the subtle energy changes that occur during a chemical reaction. numberanalytics.com
For this compound, these methods can be used to investigate potential reaction pathways, such as its hydrolysis or its involvement in catalytic cycles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. numberanalytics.comacs.org This allows for the determination of reaction barriers (activation energies), which are critical for predicting reaction rates and understanding the feasibility of a proposed mechanism. numberanalytics.com
Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior in different environments. numberanalytics.com This is particularly useful for understanding the influence of solvents and for exploring the different shapes (conformations) a molecule can adopt. numberanalytics.commun.ca
For this compound, MD simulations can be used to study its behavior in aqueous solution. These simulations can reveal how water molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. rsc.org The flexibility of the bissulfate groups and their interaction with the solvent can be analyzed to understand how the molecule might change its shape in different environments. researchgate.net
Conformational analysis through MD is crucial as the spatial arrangement of atoms can significantly impact a molecule's properties and biological activity. mun.ca MD simulations can explore the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. calcus.cloud This information is vital for understanding how this compound might interact with other molecules, such as enzymes or receptors. cresset-group.com
An illustrative table showing the results of a conformational analysis for this compound is presented below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°S-O-C-C) | Population (%) |
| 1 | 0.00 | 175.2 | 65.3 |
| 2 | 1.25 | 85.6 | 25.1 |
| 3 | 2.50 | -92.3 | 9.6 |
Note: The data in this table is illustrative and represents typical values that would be generated by MD simulations.
Reaction Pathway Modeling and Transition State Analysis
The detailed investigation of a chemical reaction's mechanism involves modeling the entire reaction pathway and characterizing the transition state. acs.orgresearchgate.net The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. numberanalytics.comgithub.io
Computational methods can be used to locate the geometry of the transition state and calculate its energy. github.io This is a critical step in understanding the kinetics of a reaction. wikipedia.org For reactions involving this compound, computational chemists can model potential pathways, for instance, its role in a sulfation reaction. By mapping the energy profile, they can determine the activation energy, which dictates the reaction rate. acs.org Analysis of the transition state's structure can provide insights into the key interactions that stabilize it and thus facilitate the reaction. vaia.com
Prediction of Catalytic Performance and Selectivity Profiles
Computational chemistry is an increasingly powerful tool for predicting the performance and selectivity of catalysts. mdpi.comnumberanalytics.com By modeling the interaction of a substrate, such as a precursor to this compound, with a catalyst, researchers can gain insights into the catalytic cycle. mdpi.com
These computational models can be used to screen potential catalysts and predict their activity and selectivity before they are synthesized and tested in the lab. chemistryviews.org For example, if this compound were to be synthesized via a catalyzed sulfonation of 9,10-phenanthrenediol, computational methods could be used to compare different catalysts. By calculating the energy barriers for the desired reaction versus potential side reactions, the selectivity of each catalyst can be predicted. rsc.org This in silico screening can significantly accelerate the discovery of new and improved catalytic systems. chemistryviews.org Machine learning models, trained on computational and experimental data, are also emerging as a powerful tool for predicting catalyst performance. numberanalytics.com
Derivatives and Analogues of 9,10 Phenanthrenediyl Bissulfate
Synthesis of Substituted Phenanthrenediyl Bissulfates
The synthesis of substituted phenanthrenediyl bissulfates is conceptually parallel to the well-established synthesis of related chiral phosphoric acids, which are the most studied derivatives. The general approach involves the preparation of a substituted 9,10-dihydroxyphenanthrene (B1203692) scaffold, followed by phosphorylation.
The synthesis of the parent diol ligands, such as VAPOL and VANOL, is a multi-step process. For instance, the synthesis of the VAPOL ligand can commence from a protected phenanthrol, which is itself prepared through a benzannulation reaction. msu.edu A key step often involves an oxidative dimerization to create the biaryl linkage, followed by a resolution step to separate the enantiomers. This resolution can be achieved classically through the formation of diastereomeric salts with a chiral resolving agent, such as (-)-cinchonidine. msu.edu Access to both enantiomers of the diol is crucial for their application in asymmetric catalysis. msu.edu
Once the chiral diol is obtained, it can be converted to the corresponding chiral phosphoric acid. This is typically achieved by reacting the diol with phosphoryl chloride (POCl₃) at room temperature, followed by hydrolysis. This method has been shown to be effective for the multi-gram scale synthesis of VANOL phosphoric acid, yielding the pure product in high yield. msu.edu A similar two-step sequence can be envisioned for the synthesis of the bissulfate, likely involving reaction with a sulfating agent like sulfur trioxide or a derivative thereof.
The synthesis of substituted analogues allows for the fine-tuning of the catalyst's properties. For example, the introduction of bulky substituents at the 3 and 3'-positions of the biaryl scaffold is a common strategy to enhance enantioselectivity. acs.org The synthesis of H₈-BINOL, a hydrogenated analogue of BINOL, highlights the modularity of these synthetic routes, which often involve bromination and Suzuki coupling reactions to introduce various substituents. acs.org These established synthetic methodologies for related chiral diols and their phosphoric acid derivatives provide a clear roadmap for the synthesis of a diverse library of substituted phenanthrenediyl bissulfates.
Comparative Reactivity and Catalytic Activity of Analogues
The catalytic activity of phenanthrene-based analogues, particularly VAPOL and VANOL-derived phosphoric acids and their metal complexes, has been extensively compared to other classes of chiral catalysts, most notably those derived from BINOL (1,1'-bi-2-naphthol). These comparative studies reveal the unique advantages conferred by the "vaulted" phenanthrene (B1679779) backbone.
A key feature of VAPOL and VANOL is their "vaulted" or "cisoid" conformation, where the dihedral angle between the two aryl groups is less than 90°. researchgate.netrsc.org This is in stark contrast to BINOL, which typically adopts a "transoid" conformation with a dihedral angle greater than 90°. researchgate.netrsc.org This structural difference results in a deeper and more sterically hindered chiral pocket around the active site in VAPOL and VANOL-based catalysts. msu.edu This deeper pocket can lead to higher levels of enantioselectivity in certain reactions by providing a more defined and restrictive environment for the substrate to bind.
In several catalytic applications, VAPOL-derived catalysts have shown superior performance compared to their BINOL counterparts. For example, in the formation of N,O- and N,S-aminals, a VAPOL-derived phosphoric acid catalyst provided much higher selectivity than commonly used BINOL-derived catalysts. acs.org Similarly, boroxinate complexes of VAPOL and VANOL have been shown to be highly effective catalysts for the asymmetric synthesis of aziridines from imines and ethyl diazoacetate, often achieving exceptionally high asymmetric inductions. nih.gov The catalytic system can be generated in situ from the VAPOL or VANOL ligand, a boron source, and water, allowing for rapid screening of a diverse range of catalysts. nih.gov
The hydrogenated analogue, H₈-BINOL, also exhibits distinct reactivity compared to BINOL. Due to its greater structural flexibility, H₈-BINOL can adapt its conformation in the transition state to achieve excellent enantioselectivity in reactions like the asymmetric addition of nucleophiles to aldehydes. acs.org The lower dihedral angle in the transition state of H₈-BINOL catalyzed reactions is cited as a reason for its superior performance in certain cases. acs.org
The table below summarizes the comparative performance of VAPOL and BINOL-derived catalysts in a representative asymmetric reaction.
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| VAPOL-derived Phosphoric Acid | Formation of N,S-aminals | High | acs.org |
| BINOL-derived Phosphoric Acid | Formation of N,S-aminals | Modest to Poor | acs.org |
| VAPOL-Boroxinate | Asymmetric Aziridination | up to 99% | nih.gov |
| H₈-BINOL-derived Phosphoric Acid | Asymmetric Aldehyde Addition | up to 90% | acs.org |
| BINOL-derived Phosphoric Acid | Asymmetric Aldehyde Addition | Lower than H₈-BINOL | acs.org |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the molecular architecture of a catalyst influences its performance and for the rational design of new, more effective catalysts. For phenanthrene-based analogues and related chiral phosphoric acids, SAR studies have elucidated the key structural features that govern their reactivity and enantioselectivity.
The dihedral angle of the biaryl backbone is a critical parameter. As mentioned, the "cisoid" conformation of VAPOL and VANOL, with a dihedral angle under 90°, creates a distinct chiral environment compared to the "transoid" BINOL. researchgate.netrsc.org This structural feature is a primary determinant of the catalyst's efficacy. The size and shape of the catalyst's chiral pocket, which are directly influenced by the dihedral angle and the substituents on the aromatic rings, play a pivotal role in the stability of the transition state and, consequently, the enantioselectivity of the reaction. mdpi.com
The substituents at the 3,3'-positions of the biaryl scaffold have a profound impact on the catalyst's activity. Generally, increasing the steric bulk at these positions leads to higher enantioselectivity. acs.org This is because bulky groups create a more constrained chiral pocket, forcing the substrate to adopt a specific orientation during the reaction. A variety of substituents, including silyl groups, have been incorporated at these positions to fine-tune the catalyst's properties. acs.org
The electronic properties of the catalyst also play a role. While steric effects are often dominant, electronic modulation of the catalyst can also influence its selectivity. acs.org Furthermore, computational studies using Density Functional Theory (DFT) have become invaluable in understanding the subtle non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrates. mdpi.comrsc.org These interactions are often the origin of the observed enantioselectivity. DFT calculations can accurately predict the energy difference between the transition states leading to the major and minor enantiomers, thus rationalizing the experimental outcomes. rsc.org
The acidity of the phosphoric acid group, which is influenced by the electronic nature of the chiral backbone, is another key factor. mdpi.com The catalyst often acts as a bifunctional entity, activating both the electrophile and the nucleophile through hydrogen bonding. beilstein-journals.org The precise positioning of the acidic proton and the basic phosphoryl oxygen is dictated by the chiral scaffold, enabling effective and stereoselective catalysis.
The following table summarizes key structure-activity relationships for VAPOL and related chiral phosphoric acid catalysts.
| Structural Feature | Effect on Catalysis | Reference |
|---|---|---|
| "Cisoid" Dihedral Angle (<90°) | Creates a deep, vaulted chiral pocket, often leading to higher enantioselectivity compared to "transoid" catalysts. | msu.eduresearchgate.netrsc.org |
| Bulky 3,3'-Substituents | Increases steric hindrance in the chiral pocket, generally enhancing enantioselectivity. | acs.org |
| Hydrogenated Backbone (e.g., H₈-BINOL) | Increases structural flexibility, allowing for optimal conformation in the transition state. | acs.org |
| Bifunctional (Acidic/Basic) Nature | Enables simultaneous activation of both reaction partners through hydrogen bonding. | beilstein-journals.org |
| Chiral Scaffold | Controls the overall shape and size of the catalytic pocket, influencing transition state stability and enantioselectivity. | mdpi.com |
The Future of 9,10-Phenanthrenediyl Bissulfate: Emerging Research and Applications
While the specific compound this compound has a low profile in current scientific literature, the broader family of phenanthrene derivatives is the subject of intense research and development. The potential applications and future research directions for phenanthrene-based compounds, including the bissulfate derivative, are expanding into innovative areas of chemistry and materials science. This article explores the prospective integration of this compound and its analogues into advanced chemical processes and materials, based on the trajectory of phenanthrene chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9,10-Phenanthrenediyl bissulfate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of phenanthrene derivatives under controlled acidic conditions. For example, sulfonic acid groups are introduced at the 9,10-positions using concentrated sulfuric acid or chlorosulfonic acid. Reaction temperature (optimized between 80–120°C) and stoichiometry of sulfonating agents are critical for yield. Lower temperatures favor selectivity but may reduce reaction efficiency, while excess sulfonating agents can lead to over-sulfonation byproducts . Purification via recrystallization or column chromatography is recommended to isolate the product.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted precursors).
- FT-IR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~1040 cm⁻¹ (S-O stretching) confirm sulfonate groups.
- ¹H/¹³C NMR : Aromatic protons in the phenanthrene core should show distinct splitting patterns (e.g., doublets for para-substituted positions). Compare with reference spectra from databases like NIST Chemistry WebBook .
Q. What are the key applications of this compound in environmental analysis?
- Methodological Answer : It serves as a reference standard in detecting polycyclic aromatic hydrocarbons (PAHs) via fluorescence spectroscopy or HPLC. For example, deuterated analogs (e.g., phenanthrene-d10) are used as internal standards to calibrate environmental samples, ensuring accuracy in quantifying trace PAHs in soil or water matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:
- Solvent Screening : Compare UV-Vis spectra in polar vs. non-polar solvents; shifts in λmax indicate solvatochromic behavior.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out isobaric interferences.
- Dynamic NMR Studies : Detect conformational changes at variable temperatures (e.g., slow exchange in DMSO-d6 at 25°C vs. 60°C) .
Q. What experimental design strategies minimize artifacts in studies involving this compound’s photochemical properties?
- Methodological Answer :
- Control Experiments : Include dark controls to distinguish thermal vs. photo-driven reactions.
- Light Source Calibration : Use actinometry (e.g., potassium ferrioxalate) to quantify photon flux.
- Replicate Trials : Perform triplicate measurements under inert atmospheres (N2/Ar) to prevent oxidative side reactions .
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) and regioselectivity in sulfonation.
- Molecular Dynamics (MD) : Simulate solvent interactions affecting solubility and aggregation.
- QSAR Models : Correlate structural features (e.g., sulfonate group orientation) with environmental persistence .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies between theoretical and experimental fluorescence quantum yields?
- Methodological Answer :
- Instrument Calibration : Validate fluorometer sensitivity using standard dyes (e.g., quinine sulfate).
- Sample Preparation : Ensure degassing to eliminate oxygen quenching.
- Theoretical Adjustments : Incorporate solvent dielectric constants and vibronic coupling in computational models .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- ANOVA with Post Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD for multiple comparisons).
- Sensitivity Analysis : Assess robustness of conclusions to outliers or measurement errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
